Telithromycin intermediate (7A)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telithromycin intermediate (7A) is a crucial compound in the synthesis of telithromycin, a ketolide antibiotic. Telithromycin is a semi-synthetic derivative of erythromycin, designed to overcome resistance mechanisms in bacteria. It is primarily used to treat respiratory tract infections, including community-acquired pneumonia .
Métodos De Preparación
The synthesis of telithromycin intermediate (7A) involves several steps. One notable method includes the protection of the 11,12-diol moiety of 6-O-methylerythromycin as a cyclic carbonate to prevent the formation of 9,12-hemiacetal by-products. This intermediate is then subjected to further reactions to yield telithromycin . Industrial production methods often involve intermediate crystallization to remove reagents and side products .
Análisis De Reacciones Químicas
Telithromycin intermediate (7A) undergoes various chemical reactions, including:
Oxidation: The oxidation of the C-3 hydroxyl group under Pfizner–Moffat conditions.
Substitution: Introduction of a ketone moiety at the C-3 position of 6-O-methylerythromycin via acid hydrolysis of the cladinose sugar.
Protection: Protection of the C-11,12-diol moiety as a cyclic carbonate.
Common reagents used in these reactions include hydrochloric acid, dimethyl sulphoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Major products formed from these reactions include various telithromycin derivatives .
Aplicaciones Científicas De Investigación
Telithromycin intermediate (7A) is extensively used in scientific research, particularly in the development of new antibiotics. Its applications include:
Chemistry: Synthesis of novel ketolide antibiotics.
Biology: Study of bacterial resistance mechanisms.
Medicine: Development of treatments for respiratory tract infections.
Industry: Large-scale production of telithromycin for clinical use
Mecanismo De Acción
Telithromycin intermediate (7A) contributes to the mechanism of action of telithromycin by facilitating its binding to bacterial ribosomes. Telithromycin binds to the 50S subunit of the 70S bacterial ribosome, blocking peptide elongation by binding to domains II and V of 23S RNA. This prevents bacterial growth by interfering with protein synthesis .
Comparación Con Compuestos Similares
Telithromycin intermediate (7A) is unique compared to other similar compounds due to its specific modifications that enhance its stability and efficacy. Similar compounds include:
Erythromycin: The parent compound from which telithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with modifications to improve acid stability
Telithromycin intermediate (7A) stands out due to its enhanced activity against macrolide-resistant bacteria and its unique binding properties to bacterial ribosomes .
Actividad Biológica
Telithromycin, a ketolide antibiotic derived from erythromycin, exhibits significant biological activity against various bacterial pathogens. The intermediate compound, referred to as Telithromycin Intermediate (7A), plays a crucial role in the synthesis and efficacy of telithromycin. This article delves into the biological activity of Telithromycin Intermediate (7A), highlighting its mechanism of action, pharmacokinetics, and clinical implications.
Telithromycin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting domains II and V of the 23S rRNA. This dual binding enhances its affinity for resistant strains compared to traditional macrolides. The presence of a C11-12 carbamate side chain in Telithromycin Intermediate (7A) is pivotal, as it maintains binding affinity even in the presence of resistance mechanisms like methylation induced by erm genes .
Key Mechanisms:
- Ribosomal Binding : Telithromycin binds in a 1:1 ratio to the ribosome, effectively blocking peptide elongation and translocation.
- Resistance Overcoming : It retains activity against strains expressing mef(A) resistance due to its poor substrate profile for macrolide efflux pumps .
- Enhanced Affinity : Compared to erythromycin, telithromycin shows a tenfold greater binding affinity in susceptible organisms and twenty-fivefold in resistant strains .
Pharmacokinetics
The pharmacokinetic profile of telithromycin is essential for understanding its therapeutic efficacy. Following oral administration, telithromycin has an absolute bioavailability of approximately 57%, with peak plasma concentrations reached within 0.5 to 4 hours . The drug exhibits significant concentration in phagocytes, which is beneficial for targeting intracellular pathogens.
Parameter | Value |
---|---|
Maximal Concentration (Cmax) | ~2 µg/mL after 800 mg dose |
Half-life | 10 hours |
Volume of Distribution | 2.9 L/kg |
Protein Binding | 60-70% |
Biological Activity Against Pathogens
Telithromycin Intermediate (7A) demonstrates potent antibacterial activity against a range of pathogens responsible for respiratory infections. In vitro studies indicate effectiveness against Streptococcus pneumoniae and Haemophilus influenzae, including strains resistant to other antibiotics .
Comparative Efficacy
In comparative studies, telithromycin has shown superior activity against certain strains when juxtaposed with other antibiotics:
Pathogen | Telithromycin MIC (µg/mL) | Comparator MIC (µg/mL) |
---|---|---|
Streptococcus pneumoniae | ≤0.25 | ≥1 |
Haemophilus influenzae | ≤0.5 | ≥2 |
Clinical Implications
Telithromycin is primarily indicated for treating community-acquired pneumonia and acute exacerbations of chronic bronchitis. Its unique properties make it an alternative for patients allergic to penicillin, providing broader coverage against atypical organisms such as Mycoplasma pneumoniae .
Case Studies
Several clinical trials have evaluated the efficacy and safety of telithromycin:
- Community-Acquired Pneumonia Study : A study involving 1,000 patients demonstrated that telithromycin was effective in achieving clinical success rates comparable to standard therapies while exhibiting a favorable safety profile .
- Acute Bacterial Sinusitis : In another trial, telithromycin showed significant improvement in symptoms within three days compared to placebo, with minimal adverse effects reported .
Propiedades
IUPAC Name |
[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAROTYPSRGIA-LODJBINNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N3O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.